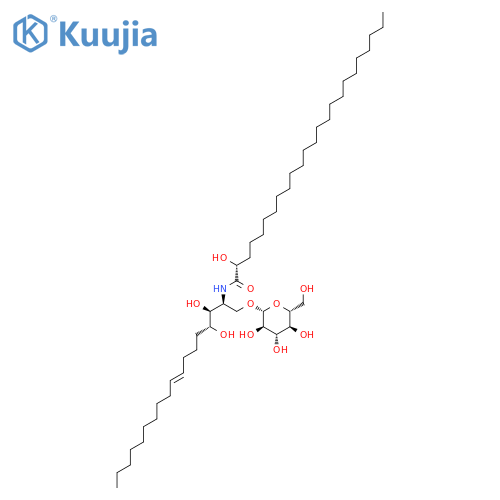Cas no 606125-07-9 (Momor-cerebroside I)

Momor-cerebroside I structure
商品名:Momor-cerebroside I
Momor-cerebroside I 化学的及び物理的性質
名前と識別子
-
- Momor-cerebroside I
- (2R)-N-[(2S,3S,4R,8E)-1-(β-D-Glucopyranosyloxy)-3,4-dihydroxy-8-o ctadecen-2-yl]-2-hydroxytetracosanamide
- CS-0023715
- TETRACOSANAMIDE, N-((1S,2S,3R,7E)-1-((.BETA.-D-GLUCOPYRANOSYLOXY)METHYL)-2,3-DIHYDROXY-7-HEPTADECEN-1-YL)-2-HYDROXY-, (2R)-
- (2R)-N-((1S,2S,3R,7E)-1-((.BETA.-D-GLUCOPYRANOSYLOXY)METHYL)-2,3-DIHYDROXY-7-HEPTADECEN-1-YL)-2-HYDROXYTETRACOSANAMIDE
- 1-o-beta-D-Glucopyranosyl-(2S,3S,4R,8E)-2-(2'(R)-2'-hydroxylignocenoylamino)-8-octadecene-1,3,4-triol
- Tetracosanamide, N-((1S,2S,3R,7E)-1-((beta-D-glucopyranosyloxy)methyl)-2,3-dihydroxy-7-heptadecen-1-yl)-2-hydroxy-, (2R)-
- UNII-CX8848NKV3
- (2R)-N-((1S,2S,3R,7E)-1-((beta-D-Glucopyranosyloxy)methyl)-2,3-dihydroxy-7-heptadecen-1-yl)-2-hydroxytetracosanamide
- FS-8864
- HY-N3249
- (8E)-N-2'-Hydroxytetracosanoyl-1-o-D-glucopyranosyl-4-hydroxy-8-sphingogenine
- AKOS040760563
- Momorcerebroside I
- 1-O-.BETA.-D-GLUCOPYRANOSYL-(2S,3S,4R,8E)-2-(2'(R)-2'-HYDROXYLIGNOCENOYLAMINO)-8-OCTADECENE-1,3,4-TRIOL
- N-((E)-3,4-Dihydroxy-1-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoctadec-8-en-2-yl)-2-hydroxytetracosanamide
- 606125-07-9
- (8E)-N-2'-Hydroxytetracosanoyl-1-O-D-glucopyranosyl-4-hydroxy-8-sphingogenine; 1-O--D-Glucopyranosyl-(2S,3S,4R,8E)-2-[2'(R)-2'-hydroxylignocenoylamino]-8-octadecene-1,3,4-triol
- CX8848NKV3
- [ "" ]
- N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide
- CID 75014953
- (8E)-N-2'-Hydroxytetracosanoyl-1-O-D-glucopyranosyl-4-hydroxy-8-sphingogenine; 1-O-beta-D-Glucopyranosyl-(2S,3S,4R,8E)-2-[2'(R)-2'-hydroxylignocenoylamino]-8-octadecene-1,3,4-triol
- (2R)-N-[(E,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide
-
- インチ: InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27+/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1
- InChIKey: QZNIVVAKPLIDJX-BSLJDOEJSA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O
計算された属性
- せいみつぶんしりょう: 843.68000
- どういたいしつりょう: 843.68
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 10
- 重原子数: 59
- 回転可能化学結合数: 41
- 複雑さ: 972
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 189A^2
- 疎水性パラメータ計算基準値(XlogP): 13.3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 950.0±65.0 °C at 760 mmHg
- フラッシュポイント: 528.3±34.3 °C
- PSA: 189.17000
- LogP: 8.84050
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Momor-cerebroside I セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Momor-cerebroside I 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1939-1 mg |
Momor-cerebroside I |
606125-07-9 | 1mg |
¥2033.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN1939-5 mg |
Momor-cerebroside I |
606125-07-9 | 98% | 5mg |
¥ 2,760 | 2023-07-10 | |
| TargetMol Chemicals | TN1939-1 mL * 10 mM (in DMSO) |
Momor-cerebroside I |
606125-07-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4230 | 2023-09-15 | |
| TargetMol Chemicals | TN1939-5mg |
Momor-cerebroside I |
606125-07-9 | 5mg |
¥ 2760 | 2024-07-19 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M70290-5mg |
(2R)-N-[(2S,3S,4R,8E)-1-(β-D-Glucopyranosyloxy)-3,4-dihydroxy-8-o ctadecen-2-yl]-2-hydroxytetracosanamide |
606125-07-9 | 5mg |
¥4000.0 | 2021-09-08 | ||
| A2B Chem LLC | AG74843-5mg |
Momor-cerebroside I |
606125-07-9 | 95.0% | 5mg |
$494.00 | 2024-04-19 | |
| TargetMol Chemicals | TN1939-1 ml * 10 mm |
Momor-cerebroside I |
606125-07-9 | 1 ml * 10 mm |
¥ 4230 | 2024-07-19 |
Momor-cerebroside I 関連文献
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
606125-07-9 (Momor-cerebroside I) 関連製品
- 898531-99-2(PBS 57)
- 115074-93-6(Soyacerebroside II)
- 114297-20-0(Hexadecanamide,N-[(1S,2R,3E,7E)-1-[(b-D-glucopyranosyloxy)methyl]-2-hydroxy-3,7-heptadecadien-1-yl]-2-hydroxy-,(2R)-)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
